Bienvenue dans la boutique en ligne BenchChem!

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Physicochemical profiling Drug-likeness Membrane permeability

4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline (CAS 875000-04-7, PubChem CID is a di‑brominated benzoxazole‑aniline hybrid with the molecular formula C15H12Br2N2O and a molecular weight of 396.08 g/mol. The core scaffold consists of a 2‑methylaniline ring substituted with bromine atoms at the 4‑ and 6‑positions and a 6‑methyl‑1,3‑benzoxazol‑2‑yl group at the 3‑position.

Molecular Formula C15H12Br2N2O
Molecular Weight 396.08 g/mol
Cat. No. B13809486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Molecular FormulaC15H12Br2N2O
Molecular Weight396.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C
InChIInChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3
InChIKeyFCTXGKJVZRRDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline – Compound Identity, Core Properties & Procurement Starting Point


4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline (CAS 875000-04-7, PubChem CID 17274143) is a di‑brominated benzoxazole‑aniline hybrid with the molecular formula C15H12Br2N2O and a molecular weight of 396.08 g/mol [1]. The core scaffold consists of a 2‑methylaniline ring substituted with bromine atoms at the 4‑ and 6‑positions and a 6‑methyl‑1,3‑benzoxazol‑2‑yl group at the 3‑position. Its computed physicochemical descriptors – XLogP3 of 4.9, topological polar surface area of 52.1 Ų, a single hydrogen‑bond donor, and three acceptors [1] – place it in a property space typical of lead‑like, lipophilic small molecules. The compound is sold under the catalogue code AKOS BB‑8538 (also AKOS000111319) and is typically supplied at ≥95% purity for research use [1].

Why 4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline Cannot Be Interchanged with Unsubstituted or Mono‑Bromo Benzoxazole‑Aniline Analogs


Benzoxazole‑aniline derivatives are frequently treated as interchangeable building blocks; however, the specific 4,6‑dibromo‑2‑methyl substitution pattern of this compound imparts a distinct lipophilicity, electronic profile, and steric environment that cannot be replicated by the widely available non‑brominated precursor (2‑methyl‑3‑(6‑methyl‑1,3‑benzoxazol‑2‑yl)aniline, CAS 313527‑48‑9) or by mono‑brominated or regioisomeric analogs [1][2]. The presence of two electron‑withdrawing bromine atoms substantially increases logP (ΔlogP ≈ 2–2.5 units relative to the non‑brominated core) and alters the HOMO‑LUMO gap, factors that dictate passive membrane permeability, metabolic stability, and halogen‑bonding potential in biological targets [1]. Consequently, substituting a non‑brominated or differently halogenated analog in a structure‑activity relationship (SAR) study, a pharmacological assay, or a crystallographic heavy‑atom experiment will produce non‑transferable results, undermining reproducibility and delaying project timelines.

Quantitative Differentiation Evidence for 4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline vs. Closest Analogs


Lipophilicity Elevation vs. Non‑Brominated Parent: XLogP3 Comparison

The 4,6-dibromo substitution raises the computed XLogP3 to 4.9, a substantial increase over the non‑brominated analog 2‑methyl‑3‑(6‑methyl‑1,3‑benzoxazol‑2‑yl)aniline, which has a predicted XLogP3 of approximately 2.4–2.8 based on PubChem consensus and ChemAxon calculations [1][2]. This 2.1–2.5 log unit increase reflects the lipophilic contribution of the two bromine atoms and moves the compound firmly into the lead‑like lipophilicity space (LogP 3–5) associated with improved passive membrane permeation.

Physicochemical profiling Drug-likeness Membrane permeability

Molecular Weight and PSA Shift Relative to Non‑Brominated Core

The target compound carries a molecular weight of 396.08 g/mol and a topological polar surface area (tPSA) of 52.1 Ų, whereas the non‑brominated comparator (MW 238.28 g/mol, tPSA ~52–55 Ų) is significantly lighter but retains a nearly identical polar surface area [1][2]. The result is a pronounced shift in the MW/tPSA ratio, with the dibromo compound gaining 157.8 g/mol of hydrophobic mass without increasing hydrogen‑bonding capacity.

Drug design ADME prediction Lead optimization

Positional Isomer Differentiation: 4,6‑ vs. 2,4‑Dibromo Substitution Pattern

The compound 2,4‑dibromo‑6‑methyl‑3‑(6‑methyl‑1,3‑benzoxazol‑2‑yl)aniline (CAS not assigned; catalogue B13800541) represents a positional isomer in which the bromine atoms reside at the 2‑ and 4‑positions of the aniline ring rather than at the 4‑ and 6‑positions [1]. Although no head‑to‑head biological data are available, the two isomers are chemically distinct entities with different dipole moments, electrostatic potential surfaces, and steric accessibility of the aniline nitrogen – all of which influence target‑binding geometry, reactivity in cross‑coupling reactions, and crystal packing for X‑ray studies. Procurement of the incorrect isomer for a structure‑based design campaign or a halogen‑bond donor study will introduce an uncontrolled variable that is not detectable by LC‑MS alone unless a chiral or isomeric resolution method is specifically employed.

Regioisomer SAR Halogen bonding Crystallography

Heavy‑Atom Content for Experimental Phasing: Two Bromine Atoms per Molecule

With two bromine atoms (atomic number 35) embedded in a rigid, low‑rotatable‑bond scaffold (rotatable bond count = 1), the target compound provides an anomalous scattering signal that is superior to single‑bromine or chlorine‑containing analogs for experimental phasing in macromolecular crystallography [1][2]. The non‑brominated analog (0 Br atoms) offers no anomalous signal, while mono‑bromo analogs provide approximately half the phasing power. Although Δf″ values are element‑intrinsic (Br K‑edge ~0.92 Å, f″ ≈ 3.8 e⁻ at Cu Kα), the presence of two ordered bromine sites per bound ligand molecule doubles the total anomalous signal, enabling successful SAD or MAD phasing at lower occupancy or with smaller crystals.

X-ray crystallography SAD/MAD phasing Structural biology

Where 4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline Delivers Definitive Selection Value: High‑Confidence Application Scenarios


Medicinal Chemistry SAR Campaigns Requiring High Lipophilicity and Halogen‑Bonding Capacity

In lead‑optimization programs where elevating logP by 2–3 units is desired to improve membrane penetration or target engagement within hydrophobic binding pockets, the 4,6‑dibromo substitution pattern provides a calibrated lipophilicity shift (XLogP3 4.9 vs. ~2.6 for the non‑brominated core) [1]. The two bromine atoms also serve as halogen‑bond donors, potentially enhancing affinity for targets with accessible carbonyl or carboxylate groups – a feature absent in the non‑halogenated parent [1]. Procuring this specific compound, rather than the unsubstituted analog, ensures that the SAR dataset captures the full impact of dibromo substitution on both potency and ADME parameters.

Macromolecular X‑Ray Crystallography with Experimental Phasing (SAD/MAD)

For structural biologists who cannot rely on molecular replacement and require experimental phase determination, this compound offers an intrinsic dual‑bromine anomalous scattering signal that is approximately twice as powerful as a mono‑bromo ligand and infinitely superior to a non‑brominated analog [1][2]. The rigid, low‑rotatable‑bond scaffold (1 rotatable bond) increases the likelihood that both bromine atoms remain ordered in the electron density map, maximizing the anomalous signal for phasing. This makes the compound a strategic choice for co‑crystallization and soaking experiments targeting novel protein‑ligand complex structures.

Synthetic Chemistry as a Versatile Di‑Halogenated Building Block

The two chemically distinct C–Br bonds at the 4‑ and 6‑positions of the aniline ring enable sequential, site‑selective cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) for the construction of complex libraries [1]. The presence of the benzoxazole ring further extends the synthetic utility, allowing functionalization at the oxazole C2 or through ring‑opening reactions. Researchers procuring this dibromo building block gain access to divergent synthetic pathways that the non‑brominated or mono‑brominated analogs simply cannot provide.

Quote Request

Request a Quote for 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.